(+)-proto-Quercitol
(+)-proto-Quercitol
(+)-quercitol is a cyclitol.
Brand Name:
Vulcanchem
CAS No.:
488-73-3
VCID:
VC21214714
InChI:
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1
SMILES:
C1C(C(C(C(C1O)O)O)O)O
Molecular Formula:
C6H12O5
Molecular Weight:
164.16 g/mol
(+)-proto-Quercitol
CAS No.: 488-73-3
Cat. No.: VC21214714
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-quercitol is a cyclitol. |
|---|---|
| CAS No. | 488-73-3 |
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 |
| Standard InChI Key | IMPKVMRTXBRHRB-MBMOQRBOSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |
| SMILES | C1C(C(C(C(C1O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(C1O)O)O)O)O |
| Melting Point | 236.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator